1,4-Dibromo-2,5-diisopropoxybenzene
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Overview
Description
1,4-Dibromo-2,5-diisopropoxybenzene is an organic compound with the molecular formula C14H20Br2O2 It is a derivative of benzene, where two bromine atoms and two isopropoxy groups are substituted at the 1,4 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-diisopropoxybenzene typically involves the bromination of 2,5-diisopropoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-diisopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products: The major products formed depend on the type of reaction. For instance, substitution with an amine would yield a dibromo-amine derivative, while oxidation would produce a dibromo-carbonyl compound.
Scientific Research Applications
1,4-Dibromo-2,5-diisopropoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Pharmaceuticals: The compound can be a precursor in the synthesis of biologically active molecules.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their unique reactivity and stability.
Mechanism of Action
The mechanism by which 1,4-Dibromo-2,5-diisopropoxybenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the isopropoxy groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of isopropoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of isopropoxy groups.
1,4-Dibromo-2,5-dimethylbenzene: Features methyl groups instead of isopropoxy groups.
Uniqueness: 1,4-Dibromo-2,5-diisopropoxybenzene is unique due to the presence of bulky isopropoxy groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a crucial role, such as in the synthesis of complex organic molecules and materials with specific properties.
Properties
Molecular Formula |
C12H16Br2O2 |
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Molecular Weight |
352.06 g/mol |
IUPAC Name |
1,4-dibromo-2,5-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-7(2)15-11-5-10(14)12(6-9(11)13)16-8(3)4/h5-8H,1-4H3 |
InChI Key |
WGHSSTRWRAXZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1Br)OC(C)C)Br |
Origin of Product |
United States |
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